molecular formula C15H18N2O2 B5870468 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5870468
M. Wt: 258.32 g/mol
InChI Key: DBEWWDRLUDRZED-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide class of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have potential applications in the treatment of anxiety and depression.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the nervous system. Specifically, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the GABA-A receptor, which is a key regulator of neuronal excitability.
Biochemical and Physiological Effects
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory properties, which are likely mediated by its ability to modulate the activity of the GABA-A receptor. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, which are likely mediated by its ability to modulate the activity of ion channels in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and characterized. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further elucidate the mechanism of action of this compound. Specifically, it would be valuable to determine the precise molecular targets of this compound and how it modulates their activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, it would be valuable to explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-ethylphenylhydrazine with acetic anhydride to form 2-acetyl-2-ethylphenylhydrazine. This intermediate is then reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide.

properties

IUPAC Name

3-ethyl-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-11-8-6-7-9-13(11)16-15(18)14-10(3)19-17-12(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEWWDRLUDRZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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